molecular formula C11H18N2 B1286452 4-(3-aminopropyl)-N,N-dimethylaniline CAS No. 112103-97-6

4-(3-aminopropyl)-N,N-dimethylaniline

Cat. No. B1286452
CAS RN: 112103-97-6
M. Wt: 178.27 g/mol
InChI Key: FDADHKBMNOCRMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(3-aminopropyl)-N,N-dimethylaniline” are not available, similar compounds such as 3-aminopropyltriethoxysilane (APTES) have been used extensively in the synthesis of materials . APTES acts as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces .

Scientific Research Applications

Formation of Aminopropyl Derivative of Glass

This compound is useful in the formation of aminopropyl derivative of glass . This process involves the reaction of the amine group in the compound with the surface of the glass, leading to the formation of a covalent bond. This modification can change the properties of the glass surface, making it more suitable for certain applications .

Adsorbent for Affinity Chromatography

The compound acts as an adsorbent for affinity chromatography . In this application, the compound is used to coat the surface of the chromatography column. The amine groups in the compound can interact with various substances, allowing them to be separated based on their affinity for the compound .

Preparation of Positively Charged Slides

It is used to prepare positively charged slides suitable for use with various immunohistochemical and in situ hybridization procedures . The positive charge on the slides can help to attract and bind negatively charged molecules, such as DNA or RNA, making these techniques more effective .

Adhesives and Sealant Chemicals

The compound is used as adhesives and sealant chemicals . The amine groups in the compound can react with other substances to form strong bonds, making it useful in the production of adhesives and sealants .

Paint Additives and Coating Additives

It is used as paint additives and coating additives . The compound can improve the properties of paints and coatings, such as their adhesion to surfaces, their durability, and their resistance to environmental conditions .

Silylation Reagent for Coating Glass and Silica Surfaces

The compound is used as a silylation reagent for coating glass and silica surfaces . This process involves the reaction of the compound with the surface of the glass or silica, leading to the formation of a protective layer. This can improve the properties of the surface, such as its resistance to water and other substances .

Crosslink and Immobilize Proteins and Other Molecules

It is used to crosslink and immobilize proteins and other molecules . The amine groups in the compound can react with various substances, allowing them to be crosslinked or immobilized. This can be useful in various applications, such as the development of biosensors or the immobilization of enzymes .

Surface Modification of Metal Oxide Nanoparticles

The compound has been used for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH 2) enhances their dispersibility and anti-bacterial property. The APTES-MONPs have various direct applications in electrochemical sensors, catalysts and Pickering emulsions .

Future Directions

While specific future directions for “4-(3-aminopropyl)-N,N-dimethylaniline” are not available, research on similar compounds like 3-aminopropyltriethoxysilane (APTES) and 1,4-bis(3-aminopropyl)piperazine is ongoing, with applications in areas such as nanomaterials and surface modifications .

Mechanism of Action

Target of Action

Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

It’s worth noting that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) . Thermoplastics are treated with oxygen plasma to functionalize surface molecules, and subsequently coated with an aqueous 1% by volume APTES solution. PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface. A stable, covalent bond forms within 2 minutes .

Biochemical Pathways

It’s known that polyamine oxidase (pao) can oxidize spermidine (spd) and spermine (spm) to produce 1,3-diaminopropane, h2o2, and n-(3-aminopropyl)-4-aminobutanal or 4-aminobutanal . This suggests that 4-(3-aminopropyl)-N,N-dimethylaniline might be involved in the terminal catabolic pathways of polyamines .

Result of Action

It’s known that aptes-functionalized surfaces have been shown to be nontoxic to embryonic rat cardiomyocytes in vitro . Further experimentation is needed to evaluate toxicity to other cell types in extended culture .

Action Environment

APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves . The target organs of APTES are nerves, liver, and kidney .

properties

IUPAC Name

4-(3-aminopropyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADHKBMNOCRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577066
Record name 4-(3-Aminopropyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-aminopropyl)-N,N-dimethylaniline

CAS RN

112103-97-6
Record name 4-(3-Aminopropyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-aminopropyl)-N,N-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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